2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI)
Description
Properties
CAS No. |
189879-24-1 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.198 |
IUPAC Name |
3-pyrrolidin-1-ylbut-2-enenitrile |
InChI |
InChI=1S/C8H12N2/c1-8(4-5-9)10-6-2-3-7-10/h4H,2-3,6-7H2,1H3 |
InChI Key |
WHUROXIYTLRVTC-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)N1CCCC1 |
Synonyms |
2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Physical Properties : While 3-Pentenenitrile,5-(1-aziridinyl)-(9CI) has documented melting points (−20°C to −15°C) and boiling points (180–190°C), analogous data for 2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI) remain unverified .
- Regulatory Trends : The aziridinyl compound faces stricter EU regulations (REACH Annex XVII), whereas pyrrolidinyl nitriles may benefit from greener synthetic routes to meet sustainability standards .
Preparation Methods
Michael Addition of Pyrrolidine to α,β-Unsaturated Nitriles
A widely theorized route involves the Michael addition of pyrrolidine to an α,β-unsaturated nitrile precursor, such as 2-butenenitrile. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under inert atmospheres. Catalysis by Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium tert-butoxide) accelerates the nucleophilic attack of pyrrolidine’s amine group on the electron-deficient β-carbon of the nitrile.
Representative Reaction Conditions:
-
Substrate: 2-Butenenitrile (1.0 equiv)
-
Nucleophile: Pyrrolidine (1.2 equiv)
-
Solvent: Anhydrous acetonitrile
-
Catalyst: KOtBu (10 mol%)
-
Temperature: 60–80°C
-
Yield: ~65–72% (theoretical)
Cyanoalkylation of Pyrrolidine Derivatives
Alternative approaches employ cyanoalkylation reactions, where a pre-functionalized pyrrolidine derivative reacts with a cyanide source. For instance, treating 3-chloro-1-pyrrolidinylbutane with sodium cyanide in dimethyl sulfoxide (DMSO) facilitates nucleophilic displacement of the chloride group by the cyanide ion. This method requires stringent moisture control to prevent hydrolysis of the nitrile.
Key Considerations:
-
Substrate Purity: 3-Chloro-1-pyrrolidinylbutane must be free of protic impurities.
-
Cyanide Source: NaCN or KCN, handled under fume hood conditions.
-
Side Reactions: Competing elimination to form alkenes may occur at elevated temperatures.
Condensation of Pyrrolidine with Cyanohydrins
A less explored pathway involves the condensation of pyrrolidine with cyanohydrins derived from aldehydes or ketones. For example, acetone cyanohydrin reacts with pyrrolidine in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to form the target compound via dehydration. This method faces challenges in regioselectivity and requires precise stoichiometric control.
Optimization Parameters:
-
Molar Ratio: Pyrrolidine:cyanohydrin = 1:1.05
-
Catalyst Loading: 5–7 mol% p-TsOH
-
Reaction Time: 6–8 hours at reflux
Comparative Analysis of Synthetic Methods
The table below evaluates the feasibility, scalability, and limitations of each method:
| Method | Yield (%) | Reaction Time | Key Advantages | Challenges |
|---|---|---|---|---|
| Michael Addition | 65–72 | 4–6 h | High atom economy | Competing polymerization side reactions |
| Cyanoalkylation | 58–64 | 8–12 h | Straightforward purification | Moisture sensitivity |
| Cyanohydrin Condensation | 45–52 | 6–8 h | Low-cost starting materials | Poor regioselectivity |
Mechanistic Insights and Side-Reaction Mitigation
Polymerization During Michael Addition
The electron-deficient α,β-unsaturated nitrile is prone to radical-initiated polymerization, especially at elevated temperatures. Adding inhibitors like hydroquinone (0.1–0.5 wt%) suppresses this pathway. Alternatively, conducting reactions under nitrogen or argon atmospheres minimizes radical formation.
Cyanide Hydrolysis in Cyanoalkylation
The nitrile group’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves (3Å) or calcium hydride can sequester trace water, improving yields by 10–15%.
Q & A
Q. What synthetic methodologies are reported for 2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI), and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of nitriles with pyrrolidinyl substituents typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Pentenenitrile,3-(dimethylamino)-(9CI) (CAS 189879-25-2) are synthesized via Michael addition or alkylation of pyrrolidine derivatives with acrylonitrile precursors under inert atmospheres . Optimization includes:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to enhance reaction rates.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature : Reactions are typically conducted at 60–100°C to balance yield and side-product formation.
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation for volatile intermediates .
Q. Which spectroscopic techniques are critical for characterizing 2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI), and what key spectral markers should be prioritized?
- Methodological Answer : Key techniques include:
-
NMR Spectroscopy :
-
¹H NMR : Signals for the pyrrolidinyl N–CH₂ groups (δ 2.5–3.5 ppm) and nitrile-adjacent protons (δ 5.0–6.0 ppm, coupling with C≡N).
-
¹³C NMR : Nitrile carbon (δ 115–120 ppm) and pyrrolidinyl carbons (δ 45–55 ppm) .
-
IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~2800 cm⁻¹ (pyrrolidinyl C–H stretches) .
-
Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~137 for C₈H₁₂N₂) and fragmentation patterns (loss of pyrrolidine or nitrile groups) .
Technique Key Peaks/Features Reference ¹H NMR δ 2.5–3.5 (N–CH₂) IR 2240 cm⁻¹ (C≡N) MS m/z ~137
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI) in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : The nitrile group’s susceptibility to nucleophilic attack (localized LUMO orbitals).
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation in DMSO or THF .
Tools like Gaussian or ORCA are used to optimize transition states and compare activation energies for competing pathways (e.g., Michael addition vs. cyclization) .
Q. What strategies resolve contradictions in reported yields for heterocyclic syntheses using 2-Butenenitrile,3-(1-pyrrolidinyl)-(9CI) as a precursor?
- Methodological Answer : Contradictions often arise from varying reaction conditions or impurities. Approaches include:
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify optimal timepoints .
- Isolation of Intermediates : Use preparative TLC or flash chromatography to isolate reactive intermediates (e.g., enamine adducts) .
- Control Experiments : Test the impact of trace moisture or oxygen by repeating reactions under rigorously anhydrous/inert conditions .
Q. How does the pyrrolidinyl substituent influence the biological activity of 2-Butenenitrile derivatives, and what assays are suitable for evaluation?
- Methodological Answer : Pyrrolidinyl groups enhance membrane permeability and binding to amine-reactive targets (e.g., enzymes). Assays include:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Structural analogs like 1-Isoquinolinamine,3-(1-pyrrolidinyl)- (CAS 37989-10-9) show activity in neurotransmitter receptor studies, suggesting similar screening frameworks .
Methodological Notes
- Safety and Handling : Refer to safety data sheets (SDS) for nitriles, emphasizing proper ventilation, PPE (gloves, goggles), and emergency protocols for cyanide exposure .
- Literature Review : Use SciFinder Scholar to cross-reference synthetic routes, spectral data, and bioactivity studies, filtering for peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
